5-bromo-1H-indazol-7-ol
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Overview
Description
5-Bromo-1H-indazol-7-ol is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are used in various medicinal applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-1H-indazol-7-ol can be achieved through various methods. One common approach involves the cyclization of 2-bromoaniline with hydrazine hydrate under acidic conditions to form the indazole ring. The hydroxyl group can be introduced through subsequent reactions, such as oxidation or substitution reactions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Transition metal-catalyzed reactions, such as copper or palladium-catalyzed cyclization, are often employed to achieve efficient synthesis .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1H-indazol-7-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The bromine atom can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like Grignard reagents for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution of the bromine atom can produce various substituted indazole derivatives .
Scientific Research Applications
5-Bromo-1H-indazol-7-ol has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 5-bromo-1H-indazol-7-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-bromo-1H-indazol-7-ol include other indazole derivatives, such as 5-chloro-1H-indazol-7-ol and 5-fluoro-1H-indazol-7-ol . These compounds share the indazole core structure but differ in the substituents attached to the ring.
Uniqueness
The uniqueness of this compound lies in the presence of the bromine atom and hydroxyl group, which confer distinct chemical and biological properties. These functional groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C7H5BrN2O |
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Molecular Weight |
213.03 g/mol |
IUPAC Name |
5-bromo-1H-indazol-7-ol |
InChI |
InChI=1S/C7H5BrN2O/c8-5-1-4-3-9-10-7(4)6(11)2-5/h1-3,11H,(H,9,10) |
InChI Key |
GPLBFWAQFGSTEO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C1C=NN2)O)Br |
Origin of Product |
United States |
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